Tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate
Description
Tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate is a bicyclic spiro compound featuring a unique oxaspiro[2.3]hexane scaffold. The tert-butyl ester group at the 2-position enhances steric bulk and stability, making it a valuable intermediate in pharmaceutical and organic synthesis.
Properties
IUPAC Name |
tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-9(2,3)13-8(11)7-4-10(7)5-12-6-10/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBWKSBKSZKKRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC12COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate typically involves the reaction of a suitable precursor with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an inert solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted spirocyclic compounds.
Scientific Research Applications
Antioxidant Activity
Tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate has demonstrated notable antioxidant properties, which are crucial for protecting cells from oxidative stress. Research indicates that this compound effectively scavenges free radicals, reducing oxidative stress markers significantly.
Research Findings:
- A study using DPPH and ABTS assays showed that the compound exhibits an IC50 value of 28.08 µg/mL for DPPH, compared to Vitamin C at 10 µg/mL, indicating its potential as an antioxidant agent.
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
|---|---|---|
| This compound | 28.08 | 360.08 |
| Control (Vitamin C) | 10.00 | 50.00 |
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties against various pathogens, including resistant bacterial strains.
Research Findings:
- In vitro studies revealed that it exhibits substantial antimicrobial activity with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Candida albicans | 25 |
Anticancer Potential
Recent studies have explored the anticancer potential of this compound, particularly its ability to induce apoptosis in cancer cells.
Case Study: Human Leukemia Cells
- Treatment with this compound resulted in a dose-dependent decrease in cell viability.
- Flow cytometry analysis confirmed an increase in early apoptotic cells compared to untreated controls.
Organic Synthesis
This compound serves as a versatile intermediate in organic synthesis, particularly in the development of complex molecules.
Synthetic Routes
The synthesis typically involves:
- Isomerization of epoxy derivatives.
- Formation of spirooxiranes through bromohydroxylation and dehydrobromination processes.
General Reaction Conditions:
- Common reagents include lithium diisopropylamide for isomerization and N-bromosuccinimide for bromohydroxylation.
Material Science
In material science, this compound is being explored for its potential applications in developing new polymeric materials due to its unique structural features.
Polymerization Studies
Preliminary studies suggest that incorporating this compound into polymer matrices may enhance thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison by Core Scaffold and Substituents
*Inferred from structural analogues (e.g., lists a similar compound with MW 180.21 but incorrect substituent position).
Key Observations:
- Ring Strain and Reactivity : The oxaspiro[2.3]hexane core (6-membered spiro system) exhibits higher ring strain compared to azaspiro[3.4]octane (8-membered spiro system), enhancing reactivity in ring-opening reactions .
- Substituent Effects : Fluorination (e.g., in ’s compound) increases metabolic stability but reduces solubility. Hydroxyl groups (e.g., ) introduce hydrogen-bonding capacity, affecting pharmacokinetics.
- Steric Influence : The tert-butyl group in the target compound improves thermal stability but may hinder sterically sensitive reactions .
Pharmaceutical Relevance
- Drug Intermediates : lists tert-butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate as a Saxagliptin impurity, underscoring the role of spiro/bicyclic esters in drug development .
- Borylation Applications : and describe tert-butyl borate and ethynyl derivatives for C–H functionalization, a strategy applicable to modifying the target compound’s spiro core .
Research Challenges and Opportunities
- Synthetic Complexity : Constitutional isomerism (e.g., ’s 333/iso-333) complicates purification, necessitating advanced chromatographic or spectroscopic techniques .
- Biological Activity: Fluorinated and amino-substituted analogues (e.g., and ) show promise in medicinal chemistry but require further pharmacokinetic profiling .
Biological Activity
Tert-butyl 5-oxaspiro[2.3]hexane-2-carboxylate (CAS No. 934664-42-3) is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 185.22 g/mol
- LogP : 0.944 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 42.07 Ų
These properties suggest that the compound may have favorable pharmacokinetic characteristics, potentially enhancing its bioavailability.
Research indicates that compounds with similar structures often exhibit interactions with various biological targets, including receptors involved in pain modulation and neurotransmission. This compound may act as a modulator of the mu-opioid receptor (MOR) and dopamine D3 receptor (D3R), which are critical in pain management and addiction pathways.
Potential Mechanisms:
- Opioid Receptor Modulation : The compound may exhibit agonistic or antagonistic properties at MOR, influencing analgesic effects.
- Dopamine Receptor Interaction : Its potential interaction with D3R could suggest implications for neuropsychiatric disorders and addiction therapies.
Antimicrobial Activity
Preliminary studies suggest that spirocyclic compounds can exhibit antimicrobial properties. The structural features of this compound may contribute to such activities, although specific data on this compound is still emerging.
Study 1: Analgesic Properties
In a study examining various spirocyclic compounds, researchers found that certain derivatives exhibited significant analgesic effects through MOR modulation. While this compound was not directly tested, its structural similarity to active compounds suggests potential for similar effects .
Study 2: Neuroprotective Effects
Another study focused on the neuroprotective properties of related tert-butyl phenolic compounds, which showed promise in protecting neuronal cells from oxidative damage . This indicates that this compound could also possess neuroprotective attributes worth exploring in future research.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
